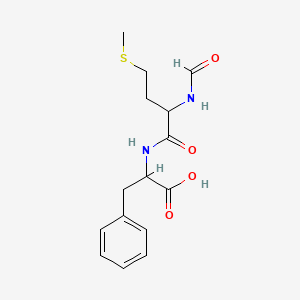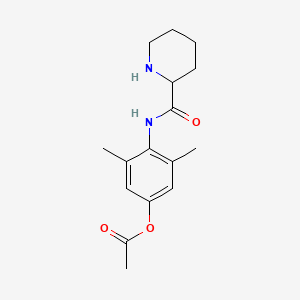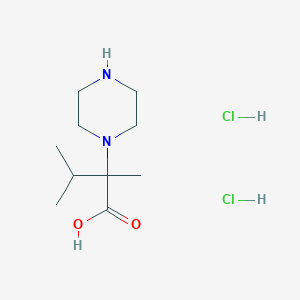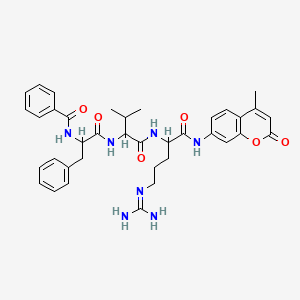
3-fluoro-6-methyl-1H-indole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, starting materials such as 3-fluoroaniline and 6-methyl-2-nitrobenzoic acid can be used. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-fluoro-6-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form binuclear complexes with copper (II), which show significant anticancer activity towards breast cancer cell lines . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Fluor-1H-indol-2-carbonsäure
- 5-Methoxy-3-(3-phenylacryloyl)-1H-indol-2-carbonsäure
- 5-Fluor-3-phenyl-1H-indol-2-carbonsäure
Einzigartigkeit
3-Fluor-6-methyl-1H-indol-2-carbonsäure ist einzigartig aufgrund der spezifischen Positionierung der Fluor- und Methylgruppen, die ihre chemische Reaktivität und biologische Aktivität beeinflussen. Das Vorhandensein des Fluoratoms in der 3-Position erhöht die Stabilität und Bioverfügbarkeit der Verbindung und unterscheidet sie von anderen Indolderivaten .
Eigenschaften
Molekularformel |
C10H8FNO2 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
3-fluoro-6-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI-Schlüssel |
ACPGJGVWSLTUEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)






![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)




